2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 175137-56-1
VCID: VC1984172
InChI: InChI=1S/C7H11BrN4O/c1-4-7(8)5(2)12(11-4)3-6(13)10-9/h3,9H2,1-2H3,(H,10,13)
SMILES: CC1=C(C(=NN1CC(=O)NN)C)Br
Molecular Formula: C7H11BrN4O
Molecular Weight: 247.09 g/mol

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

CAS No.: 175137-56-1

Cat. No.: VC1984172

Molecular Formula: C7H11BrN4O

Molecular Weight: 247.09 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide - 175137-56-1

Specification

CAS No. 175137-56-1
Molecular Formula C7H11BrN4O
Molecular Weight 247.09 g/mol
IUPAC Name 2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetohydrazide
Standard InChI InChI=1S/C7H11BrN4O/c1-4-7(8)5(2)12(11-4)3-6(13)10-9/h3,9H2,1-2H3,(H,10,13)
Standard InChI Key CIJCDTVASLBRFQ-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CC(=O)NN)C)Br
Canonical SMILES CC1=C(C(=NN1CC(=O)NN)C)Br

Introduction

Chemical Identity and Nomenclature

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, registered under CAS number 175137-56-1, is known by several synonyms in scientific literature and commercial databases. The compound's molecular formula is C7H11BrN4O with a molecular weight of 247.1 g/mol . The systematic IUPAC nomenclature designates this compound as 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide .

Alternative Names

The compound is recognized by various synonyms in chemical catalogs and databases:

SynonymReference
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHANOHYDRAZIDE
(4-BROMO-3,5-DIMETHYL-PYRAZOL-1-YL)-ACETIC ACID HYDRAZIDE
2-(4-Bromo-3,5-dimethylpyrazol-1-yl)acetic acid hydrazide
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide
1H-Pyrazole-1-acetic acid, 4-bromo-3,5-dimethyl-, hydrazide
Buttpark 47\04-34
Art-Chem-Bb B006704
Akos B006704

Chemical Identifiers

For precise chemical identification, the following standardized codes are used:

Identifier TypeCodeReference
CAS Number175137-56-1
InChI1S/C7H11BrN4O/c1-4-7(8)5(2)12(11-4)3-6(13)10-9/h3,9H2,1-2H3,(H,10,13)
InChI KeyCIJCDTVASLBRFQ-UHFFFAOYSA-N
MDL NumberMFCD00173770

Chemical Structure and Properties

Structural Features

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide is characterized by a pyrazole ring substituted with a bromine atom at position 4 and methyl groups at positions 3 and 5. The compound also features an ethanohydrazide (acetohydrazide) functional group attached to the nitrogen at position 1 of the pyrazole ring .

The presence of the bromine atom enhances the compound's electrophilic properties, making it suitable for various chemical reactions. The dimethyl substitutions on the pyrazole ring influence its solubility and interaction with biological targets .

Physical and Chemical Properties

The compound exhibits specific physical and chemical properties that are important for its characterization and application:

PropertyValueReference
Molecular FormulaC7H11BrN4O
Molecular Weight247.1 g/mol
Physical FormSolid
Boiling Point434.7±45.0 °C (Predicted)
Density1.74±0.1 g/cm3 (Predicted)
pKa12.27±0.18 (Predicted)
Recommended Storage Temperature2-8°C or Ambient Storage

Reactivity

The hydrazide functional group in 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide can participate in condensation reactions, potentially leading to the formation of more complex molecules . This reactivity makes the compound valuable as a building block in synthetic organic chemistry, particularly in the development of pharmaceutical compounds containing pyrazole rings.

Biological Activity and Applications

Applications in Synthetic Chemistry

The compound serves as an important intermediate in the synthesis of more complex heterocyclic structures. For instance, it has been used in the preparation of novel substituted 3,5-dimethyl-1H-pyrazolyl phthalazine-1,4-diones, which combine two biologically active nuclei (pyrazole and phthalazine) .

These synthetic applications highlight the compound's value in medicinal chemistry, particularly in the development of new pharmaceutical agents with potentially enhanced biological activities.

Hazard StatementDescriptionReference
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation
SupplierProduct ReferencePurityPackage SizePrice (USD)Reference
Matrix Scientific029880-500MG--290.77
Unknown supplier-98.0%25 g531
Unknown supplier-98.0%50 g796
Unknown supplier-98.0%100 g1194

Delivery times and availability may vary depending on the supplier and region. Some products may be marked as restricted and can only be purchased by approved accounts .

Future Research Directions

The unique structural features and potential biological activities of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide suggest several promising directions for future research:

  • Comprehensive evaluation of its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities

  • Investigation of structure-activity relationships through the synthesis and testing of structural analogues

  • Development of novel drug candidates incorporating the 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide scaffold

  • Exploration of its potential as a building block for the synthesis of more complex heterocyclic compounds with enhanced biological activities

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